molecular formula C20H20N2O5 B1682866 T-2000 CAS No. 97846-21-4

T-2000

Cat. No.: B1682866
CAS No.: 97846-21-4
M. Wt: 368.4 g/mol
InChI Key: RRFBTKHQZRCRSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-2000 involves the reaction of 5,5-diphenylbarbituric acid with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at a temperature of around 0-5°C. The product is then purified using recrystallization techniques to obtain high purity this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

T-2000 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives, which may have different pharmacological properties.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may have different physical and chemical properties, which can be exploited for various applications.

Scientific Research Applications

T-2000 has a wide range of scientific research applications, including:

Mechanism of Action

T-2000 exerts its effects by acting as an agonist at gamma-aminobutyric acid receptors. It binds to these receptors and enhances the inhibitory effects of gamma-aminobutyric acid, leading to a reduction in neuronal excitability. This mechanism is responsible for its anticonvulsant and neuroprotective properties. The molecular targets involved include gamma-aminobutyric acid receptor subunits, which are part of the central nervous system’s inhibitory pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with anticonvulsant properties.

    Diazepam: A benzodiazepine that also acts on gamma-aminobutyric acid receptors.

    Valproic Acid: An anticonvulsant that works through multiple mechanisms, including gamma-aminobutyric acid modulation.

Uniqueness

T-2000 is unique due to its specific chemical structure, which allows it to act as a potent gamma-aminobutyric acid receptor agonist with high oral bioavailability. Unlike some other anticonvulsants, this compound has a distinct diphenylmethane moiety, which contributes to its unique pharmacological profile .

Properties

CAS No.

97846-21-4

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

1,3-bis(methoxymethyl)-5,5-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H20N2O5/c1-26-13-21-17(23)20(15-9-5-3-6-10-15,16-11-7-4-8-12-16)18(24)22(14-27-2)19(21)25/h3-12H,13-14H2,1-2H3

InChI Key

RRFBTKHQZRCRSS-UHFFFAOYSA-N

SMILES

COCN1C(=O)C(C(=O)N(C1=O)COC)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COCN1C(=O)C(C(=O)N(C1=O)COC)(C2=CC=CC=C2)C3=CC=CC=C3

Appearance

Solid powder

97846-21-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3-D-5,5-DBA
1,3-dimethoxymethyl-5,5-diphenylbarbituric acid
DMMDPB compound

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethoxymethane (10.85 g) was added at 0° C. to 19.7 g of acetylmethanesulfonate. The reaction was stirred at 25° C. for 2 hours. The resultant solution was then added gradually over 45 minutes to a mixture of 10 g of 5,5-diphenylbarbituric acid and 13.85 g of N,N-diisopropyl ethyl amine in 60 ml of dry dimethylformamide. The resultant reaction mixture was stirred for about 15 minutes and then diluted with 180 ml of 2N HCl, followed by 300 ml of ethyl acetate. The phases were separated and the ethyl acetate phase was washed first with 150 ml of saturated aqueous sodium chloride and then with 150 ml of 2N aqueous NaOH. The organic (ethyl acetate) phase was dried over anhydrous sodium sulfate, filtered and concentrated to dryness to give 12.2 g of N,N′-bismethoxymethyl-5,5-diphenylbarbituric acid. Crystallization from 48 ml of toluene afforded 10.5 g of pure product (79.6% yield).
Quantity
10.85 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
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resultant solution
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0 (± 1) mol
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reactant
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10 g
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reactant
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13.85 g
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reactant
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60 mL
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solvent
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180 mL
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solvent
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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